4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one
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Overview
Description
4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one is an organic compound that belongs to the class of thiadiazines. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three nitrogen atoms and one sulfur atom. The 4-chlorophenyl group is attached to the fourth position of the thiadiazine ring, giving the compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and an appropriate base, such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine ring.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazine derivatives.
Substitution: Various substituted thiadiazine derivatives
Scientific Research Applications
4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylacetylene
- 4-Chlorophenyl chlorothionoformate
- Bis(4-chlorophenyl) sulfone
Uniqueness
4-(4-Chlorophenyl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to its thiadiazine ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92979-82-3 |
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Molecular Formula |
C9H7ClN2OS |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-1-3-8(4-2-7)12-9(13)5-14-6-11-12/h1-4,6H,5H2 |
InChI Key |
HMBYBNYBTKVGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(N=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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